1-Benzyl-3-(chloromethyl)pyrazole
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Overview
Description
1-Benzyl-3-(chloromethyl)pyrazole is a heterocyclic compound with the molecular formula C11H11ClN2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This suggests that 1-Benzyl-3-(chloromethyl)pyrazole may interact with its targets through similar mechanisms.
Pharmacokinetics
The compound’s molecular weight (20667) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3-chloromethylpyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted pyrazoles with various functional groups.
- Pyrazole oxides and reduced pyrazole derivatives.
- Complex molecules formed through coupling reactions.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
1-Benzyl-3-methylpyrazole: Lacks the chloromethyl group, leading to different reactivity and applications.
3-(Chloromethyl)-1-phenylpyrazole: Similar structure but with a phenyl group instead of a benzyl group, affecting its chemical properties and uses.
1-Benzyl-4-(chloromethyl)pyrazole: Positional isomer with the chloromethyl group at the 4-position, resulting in different reactivity.
Uniqueness: 1-Benzyl-3-(chloromethyl)pyrazole is unique due to the presence of both benzyl and chloromethyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXRSWGHLHCORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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